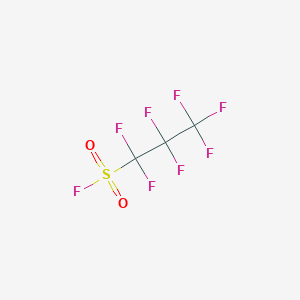
Tris(3-fluoropropyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-fluoropropyl)borate is an organoboron compound with the molecular formula C₉H₁₈BF₃O₃ It is characterized by the presence of three 3-fluoropropyl groups attached to a borate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3-fluoropropyl)borate can be synthesized through the reaction of boric acid with 3-fluoropropanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{B(OH)}_3 + 3 \text{HOCH}_2\text{CH}_2\text{CH}_2\text{F} \rightarrow \text{B(OCH}_2\text{CH}_2\text{CH}_2\text{F})_3 + 3 \text{H}_2\text{O} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient dehydrating agents and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-fluoropropyl)borate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 3-fluoropropyl groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The borate ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of boric acid and 3-fluoropropanol.
Reduction: The compound can be reduced to form boron-containing hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the borate ester bonds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Substituted borate esters.
Hydrolysis: Boric acid and 3-fluoropropanol.
Reduction: Boron-containing hydrides.
Aplicaciones Científicas De Investigación
Tris(3-fluoropropyl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and composites.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of tris(3-fluoropropyl)borate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where the compound can enhance the reactivity of substrates.
Comparación Con Compuestos Similares
Tris(trimethylsilyl)borate: Similar in structure but with trimethylsilyl groups instead of 3-fluoropropyl groups.
Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups and is known for its strong Lewis acidity.
Tris(pyrazolyl)borate: Features pyrazolyl groups and is widely used as a ligand in coordination chemistry.
Uniqueness: Tris(3-fluoropropyl)borate is unique due to the presence of fluorine atoms in its structure, which imparts distinct electronic properties and reactivity. The fluorine atoms can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical processes.
Propiedades
IUPAC Name |
tris(3-fluoropropyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BF3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBRUAGVBFWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCF)(OCCCF)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]ethanamine dihydrochloride](/img/structure/B7886435.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B7886440.png)
![3-[(Dimethylamino)methyl]benzenethiol hydrochloride](/img/structure/B7886441.png)

![[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B7886469.png)
![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)








